1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-heptyl-4-hydroxy-4-methyl-
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-heptyl-4-hydroxy-4-methyl- is a complex organic compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of spirocyclic intermediates. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on neural calcium uptake and potential neuroprotective properties.
Medicine: Investigated for its potential in treating conditions like brain edema and memory deficits.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of neural calcium uptake. This action is believed to protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing calcium overload. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with calcium channels and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione: Known for its anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione: Studied for its neuroprotective effects.
Uniqueness
1-Oxa-3,8-diazaspiro(4Its ability to inhibit neural calcium uptake and protect against brain edema and memory deficits further distinguishes it from similar compounds .
Properties
CAS No. |
134070-17-0 |
---|---|
Molecular Formula |
C31H42F2N2O3 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C31H42F2N2O3/c1-3-4-5-6-7-21-35-29(36)38-31(30(35,2)37)18-22-34(23-19-31)20-8-9-28(24-10-14-26(32)15-11-24)25-12-16-27(33)17-13-25/h10-17,28,37H,3-9,18-23H2,1-2H3 |
InChI Key |
VPQAVDJFFMKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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